molecular formula C23H20N2O2 B5224287 5-(2-Methoxyphenyl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one

5-(2-Methoxyphenyl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5224287
M. Wt: 356.4 g/mol
InChI Key: SLQXAPSTRQLTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxyphenyl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrol-2-one core substituted with methoxyphenyl, phenyl, and phenylamino groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with phenyl isocyanate under controlled conditions to yield the desired pyrrol-2-one compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxo compounds, and reduced forms of the original compound .

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(2-Methoxyphenyl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its pyrrol-2-one core, combined with methoxyphenyl, phenyl, and phenylamino groups, provides a versatile scaffold for further functionalization and application in various fields .

Properties

IUPAC Name

4-anilino-2-(2-methoxyphenyl)-1-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-27-22-15-9-8-14-19(22)21-16-20(24-17-10-4-2-5-11-17)23(26)25(21)18-12-6-3-7-13-18/h2-16,21,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQXAPSTRQLTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C=C(C(=O)N2C3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.